norgestrel

Übersicht

Beschreibung

The compound norgestrel is a synthetic steroid hormone. It is structurally related to naturally occurring steroid hormones and has significant biological activity. This compound is often used in medical and scientific research due to its unique properties and effects on biological systems.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of norgestrel involves multiple steps, starting from simpler steroid precursors. The key steps typically include:

Hydroxylation: Introduction of hydroxyl groups at specific positions.

Ethynylation: Addition of ethynyl groups to the steroid backbone.

Cyclization: Formation of the cyclopenta[a]phenanthrene ring system.

Hydrogenation: Saturation of double bonds to achieve the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Batch Reactors: For controlled addition of reagents and precise temperature control.

Chromatographic Purification: To separate and purify the desired product from reaction mixtures.

Quality Control: Analytical techniques such as HPLC and NMR to confirm the structure and purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

The compound undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

Reduction: Reduction of ketones to hydroxyl groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may yield alcohols.

Wissenschaftliche Forschungsanwendungen

Contraceptive Use

Mechanism of Action

Norgestrel functions by binding to progesterone receptors, inhibiting ovulation, and altering the endometrial lining to prevent implantation. It also thickens cervical mucus, reducing sperm penetration .

Efficacy in Contraception

Clinical trials have demonstrated that this compound is an effective contraceptive. A trial involving 144 women showed a failure rate of 2.1% over the first 12 cycles, with an overall conception rate of 2.1% throughout the study period . The Pearl Index, a common measure of contraceptive effectiveness, indicated low unintended pregnancy rates when used correctly.

Nonprescription Availability

In July 2023, the FDA approved this compound for nonprescription use, marking it as the first daily oral contraceptive available without a prescription. This move is expected to increase access and reduce unintended pregnancies among users who might not otherwise seek prescription contraceptives .

Therapeutic Applications Beyond Contraception

Menstrual Regulation

this compound is also utilized for managing menstrual disorders such as dysmenorrhea and irregular menstrual cycles. Its progestogenic effects help stabilize the endometrial lining and regulate menstrual flow.

Hormonal Replacement Therapy (HRT)

In combination with estrogen, this compound is used in HRT for postmenopausal women to alleviate symptoms such as hot flashes and osteoporosis risk .

Case Studies

- Menstrual Irregularities : A study highlighted that about 20% of women experienced irregular bleeding patterns while on this compound, which was attributed to individual differences rather than the medication itself .

- Adherence Impact : Research indicated that missing or delaying a this compound dose had minimal impact on ovarian activity and theoretical contraceptive efficacy, suggesting high user tolerance .

Comparative Effectiveness

A comparative analysis of this compound with other contraceptives revealed its favorable Pearl Index compared to nonprescription methods like condoms and spermicides, which have higher failure rates (14-28%) .

| Contraceptive Method | Pearl Index (%) | Comments |

|---|---|---|

| This compound (0.075 mg) | 2.1 | Effective for regular use |

| Male/Female Condoms | 14-28 | Higher failure rates |

| Spermicides | 14-28 | Less effective than this compound |

Wirkmechanismus

The compound exerts its effects by binding to specific steroid hormone receptors in the body. This binding activates the receptors, leading to changes in gene expression and cellular function. The molecular targets include:

Estrogen Receptors: Modulating the effects of estrogen in various tissues.

Androgen Receptors: Influencing the effects of androgens on muscle and bone.

Progesterone Receptors: Affecting reproductive processes and menstrual cycles.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Estradiol: A naturally occurring estrogen with similar structural features.

Testosterone: A naturally occurring androgen with a similar steroid backbone.

Progesterone: A naturally occurring progestogen with related biological activity.

Uniqueness

The uniqueness of norgestrel lies in its specific stereochemistry and functional groups, which confer distinct biological activities and receptor binding affinities compared to other steroid hormones.

Biologische Aktivität

Norgestrel is a synthetic progestogen widely used in contraceptive formulations. It primarily functions as an agonist of the progesterone receptor, exerting various biological activities that influence reproductive health. This article provides a comprehensive overview of this compound's biological activity, including pharmacodynamics, pharmacokinetics, and clinical findings from diverse studies.

Pharmacodynamics

This compound's biological activity is primarily attributed to its levo enantiomer, levothis compound, which is more potent than its dextro counterpart. The key actions of this compound include:

- Ovulation Inhibition : this compound inhibits ovulation at doses greater than 75 μg/day, with studies indicating that ovulation occurred in 50-75% of cycles at this dosage. For levothis compound, the effective dose is approximately 50-60 μg/day .

- Endometrial Transformation : The dose required for endometrial transformation is about 12 mg per cycle. This transformation is crucial for preparing the endometrium for potential implantation .

- Menstrual Delay : this compound can delay menstruation at doses ranging from 0.5 to 2 mg/day .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption and Distribution : After oral administration, this compound is rapidly absorbed and reaches peak plasma concentrations within a few hours. It exhibits high protein binding (approximately 95%).

- Metabolism : this compound undergoes extensive hepatic metabolism, primarily via cytochrome P450 enzymes.

- Excretion : The elimination half-life ranges from 24 to 36 hours, with metabolites excreted in urine and feces .

This compound's contraceptive efficacy is attributed to multiple mechanisms:

- Cervical Mucus Thickening : It increases the viscosity of cervical mucus, thereby impeding sperm penetration.

- Inhibition of Luteal Function : this compound disrupts the normal luteal phase, which is essential for maintaining early pregnancy.

- Ovarian Activity Suppression : A study involving healthy women demonstrated that two-thirds exhibited no evidence of ovulation after 28 days of this compound use . Persistent ovarian follicles were also observed in many participants who did not ovulate.

Case-Control Studies

Several studies have explored the effectiveness and safety of this compound:

- A case-control study comparing levothis compound implants (Norplant) with oral contraceptives found that Norplant users had higher satisfaction rates (93%) despite experiencing more side effects like menstrual irregularities .

- Another study reported that this compound caused a significant reduction in serum cholesterol and globulin levels among users, indicating systemic metabolic effects .

Thromboembolic Risk

Research has indicated varying risks associated with this compound-containing contraceptives:

- A nested case-control study demonstrated a lower incidence of venous thromboembolism (VTE) among users of levothis compound compared to those using drospirenone-containing contraceptives. The incidence rates were significantly different, highlighting the relative safety profile of this compound .

Summary Table of Key Findings

| Aspect | Details |

|---|---|

| Primary Action | Agonist of progesterone receptor |

| Ovulation Inhibition Dose | >75 μg/day (50-75% ovulation occurrence) |

| Endometrial Transformation Dose | 12 mg per cycle |

| Menstrual Delay Dose | 0.5 to 2 mg/day |

| Half-Life | 24 to 36 hours |

| Common Side Effects | Menstrual irregularities, amenorrhea, increased appetite |

| Thromboembolic Risk | Lower risk compared to drospirenone-based contraceptives |

Eigenschaften

IUPAC Name |

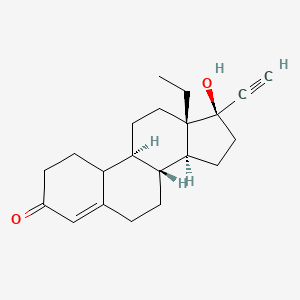

(8R,9S,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,13,16-19,23H,3,5-12H2,1H3/t16?,17-,18-,19+,20+,21+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWYNJERNGUHSAO-XZCODKSBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CC(=O)CCC34 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In water, 1.73 mg/L, temp not stated. | |

| Details | Pinsuwan S et al; Chemosphere 35: 2503-13 (1997) | |

| Record name | NORGESTREL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3595 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Combination oral contraceptives act by suppression of gonadotrophins. Although the primary mechanism of this action is inhibition of ovulation, other alterations include changes in the cer-vical mucus (which increase the difficulty of sperm entry into the uterus) and the endometrium (which may reduce the likelihood of implantation)., Progestins enter target cells by passive diffusion and bind to cytosolic (soluble) receptors that are loosely bound in the nucleus. The steroid receptor complex initiates transcription, resulting in an increase in protein synthesis. /Progestins/, Progestins are capable of affecting serum concentrations of other hormones, particularly estrogen. Estrogenic effects are modified by the progestins, either by reducing the availability or stability of the hormone receptor complex or by turning off specific hormone-responsive genes by direct interaction with the progestin receptor in the nucleus. In addition, estrogen priming is necessary to increase progestin effects by upregulating the number of progestin receptors and/or increasing progesterone production, causing a negative feedback mechanism that inhibits estrogen receptors. /Progestins/, There is great concern over the long-term influence of oral contraceptives on the development of breast cancer in women. Estrogens are known to stimulate the growth of human breast cancer cells, and /it/ has previously reported that the 19-norprogestin norethindrone could stimulate the proliferation of MCF-7 human breast cancer cells. /Investigators/ studied the influence of the 19-norprogestins norgestrel and gestodene compared to a 'non' 19-norprogestin medroxyprogesterone acetate (MPA) on MCF-7 cell proliferation. The 19-norprogestins stimulated proliferation at a concentration of 10(-8) M, while MPA could not stimulate proliferation at concentrations as great as 3 x 10(-6) M. The stimulatory activity of the 19-norprogestins could be blocked by the antioestrogen ICI 164,384, but not by the antiprogestin RU486. Transfection studies with the reporter plasmids containing an estrogen response element or progesterone response element (vitERE-CAT, pS2ERE-CAT, and PRE15-CAT) were performed to determine the intracellular action of norgestrel and gestodene. The 19-norprogestins stimulated the vitERE-CAT activity maximally at 10(-6) M, and this stimulation was inhibited by the addition of ICI 164,384. MPA did not stimulate vitERE-CAT activity. A single base pair alteration in the palindromic sequence of vitERE (resulting in the pS2ERE) led to a dramatic decrease in CAT expression by the 19-norprogestins, suggesting that the progestin activity required specific response element base sequencing. PRE15-CAT activity was stimulated by norgestrel, gestodene and MPA at concentrations well below growth stimulatory activity. This stimulation could be blocked by RU486. These studies suggest that the 19-norprogestins norgestrel and gestodene stimulate MCF-7 breast cancer cell growth by activating the estrogen receptor. | |

| Details | PMID:8494728, Full text: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1968434, Catherino WH et al; Br J Cancer 67 (5): 945-52 (1993) | |

| Record name | NORGESTREL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3595 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from methanol, Crystals from diethyl ether-hexane | |

CAS No. |

6533-00-2 | |

| Record name | Norgestrel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.758 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NORGESTREL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3595 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

205-207 °C | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 2006., p. 1159 | |

| Record name | NORGESTREL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3595 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.